5-Methyl-1-(naphthalen-1-yl)dihydropyrimidine-2,4(1H,3H)-dione
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Overview
Description
5-Methyl-1-(naphthalen-1-yl)dihydropyrimidine-2,4(1H,3H)-dione is a synthetic organic compound that belongs to the class of dihydropyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1-(naphthalen-1-yl)dihydropyrimidine-2,4(1H,3H)-dione typically involves the Biginelli reaction, which is a three-component condensation reaction. The reaction involves:
- An aldehyde (such as naphthaldehyde)
- A β-keto ester (such as methyl acetoacetate)
- Urea or thiourea
The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or acetic acid, under reflux conditions.
Industrial Production Methods
For industrial production, the process may be optimized for higher yields and purity. This could involve the use of more efficient catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-1-(naphthalen-1-yl)dihydropyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyrimidine derivatives with different substituents.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Acid or base catalysts for substitution reactions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of 5-Methyl-1-(naphthalen-1-yl)dihydropyrimidine-2,4(1H,3H)-dione depends on its specific biological activity. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dimethyl-5-(naphthalen-1-yl)dihydropyrimidine-2,4(1H,3H)-dione
- 5-Methyl-1-(phenyl)dihydropyrimidine-2,4(1H,3H)-dione
Uniqueness
5-Methyl-1-(naphthalen-1-yl)dihydropyrimidine-2,4(1H,3H)-dione is unique due to the presence of the naphthalene ring, which can impart distinct chemical and biological properties compared to other dihydropyrimidine derivatives
Properties
CAS No. |
86762-39-2 |
---|---|
Molecular Formula |
C15H14N2O2 |
Molecular Weight |
254.28 g/mol |
IUPAC Name |
5-methyl-1-naphthalen-1-yl-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C15H14N2O2/c1-10-9-17(15(19)16-14(10)18)13-8-4-6-11-5-2-3-7-12(11)13/h2-8,10H,9H2,1H3,(H,16,18,19) |
InChI Key |
VTLNREBAGQLMGI-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(C(=O)NC1=O)C2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
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